p-Ranolazine

描述

Synthesis Analysis

The synthesis of Ranolazine involves novel strategies, including an "all water chemistry" approach, which has demonstrated distinct advantages over traditional methods. This green process achieves the synthesis of Ranolazine in fewer steps with higher overall yields, minimizing the formation of impurities commonly associated with Ranolazine's preparation (Kommi, Kumar, & Chakraborti, 2013). Another approach involves using 2,6-dimethyl aniline as a starting precursor, optimizing reaction conditions to improve yield and reduce resource consumption, making it suitable for industrial production (Tao Jing-chao, 2007).

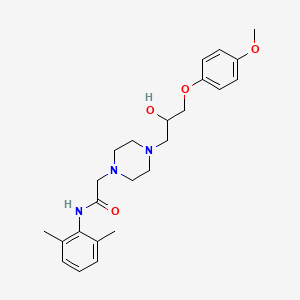

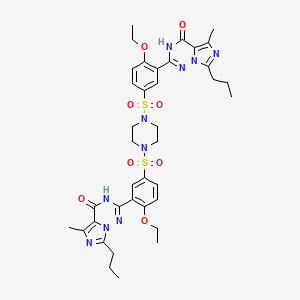

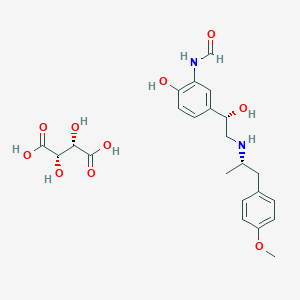

Molecular Structure Analysis

Ranolazine's molecular structure is pivotal to its function and synthesis. Its structure has been confirmed through various analytical techniques, including MS, IR, and NMR, providing a comprehensive understanding of its molecular composition and facilitating the development of efficient synthesis methods (Tao Jing-chao, 2007).

Chemical Reactions and Properties

Ranolazine's chemical properties, particularly its interaction with water and its role in various chemical reactions, are crucial for its synthesis. The "all water chemistry" approach highlights the synergistic role of water in activating nucleophiles and electrophiles, leading to more efficient reactions (Kommi, Kumar, & Chakraborti, 2013).

科学研究应用

Antiarrhythmic Effects : Ranolazine is effective in suppressing both ventricular and atrial arrhythmias, including those associated with acute coronary syndrome, long QT syndrome, heart failure, ischemia, and reperfusion. It is particularly effective in suppressing atrial fibrillation and atrial tachyarrhythmias, even in patients with structurally compromised hearts (Antzelevitch et al., 2011).

Cardioprotective Effects in Ischemia/Reperfusion Injury : Ranolazine reduces myocardial infarct size, improves left ventricular function, and decreases ischemia/reperfusion-induced arrhythmias in experimental models. This indicates its potential use in ameliorating the consequences of myocardial infarction (Hale & Kloner, 2014).

Impact on Myocardial Metabolism : Studies have shown that ranolazine can increase glucose oxidation while decreasing fatty acid oxidation in ischemic-reperfused hearts. This metabolic modulation could contribute to its beneficial effects in cardiac ischemia/reperfusion scenarios (McCormack et al., 1996).

Improvement in Angina Symptoms : Clinical trials have demonstrated that ranolazine significantly reduces the frequency of angina episodes and nitroglycerin consumption, suggesting its efficacy in the treatment of chronic angina pectoris (Stone et al., 2006).

Effects on Glycometabolic Parameters : Ranolazine has been observed to improve hemoglobin A1c levels in patients with diabetes, indicating its potential utility in managing hyperglycemia in patients with acute coronary syndrome (Morrow et al., 2009).

Reduction of Oxidative Stress and Improvement of Mitochondrial Integrity : Ranolazine reduces Ca2+ overload and oxidative stress, thereby protecting against ischemia-reperfusion injury in isolated hearts. This suggests its role in maintaining mitochondrial integrity and function (Aldakkak et al., 2011).

Promotion of Muscle Differentiation in Skeletal Muscle Cells : Ranolazine has been shown to stimulate muscle differentiation and reduce pro-oxidant conditions in skeletal muscle cells, which may contribute to its glucose-lowering effects (Terruzzi et al., 2017).

未来方向

Ranolazine has shown benefits beyond angina relief . Extended benefits have been observed in the management of arrhythmias, especially atrial fibrillation (AF), and in diastolic dysfunction, pulmonary hypertension (PH), and chemotherapy-related cardiotoxicity . Ranolazine may be particularly attractive in diabetic patients with angina since it leads to a reduction in glucose levels . Accumulating evidence may see ranolazine in routine clinical use for many conditions beyond its traditional role as an antianginal .

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-5-4-6-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-9-7-21(30-3)8-10-22/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRVPHYZFCHTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Ranolazine | |

CAS RN |

1393717-45-7 | |

| Record name | p-Ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE77Y772YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)